molecular formula C18H17FN4 B2419457 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline CAS No. 339105-07-6

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2419457
CAS No.: 339105-07-6
M. Wt: 308.36
InChI Key: VXVGANJCDDDWQK-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of piperazines and quinoxalines. It is known for its unique structural features, which include a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoxaline moiety.

Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 2-fluoroaniline with piperazine, followed by the cyclization with a suitable quinoxaline precursor. One efficient method for synthesizing quinoxaline derivatives involves the use of titanium silicate-1 as a catalyst. This reaction is carried out in methanol at room temperature, providing excellent yields and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application. In antifungal activity, for example, the compound may disrupt the integrity of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds, such as:

    2-[4-(2-Chlorophenyl)-1-piperazinyl]quinoxaline: Similar structure but with a chlorine atom instead of fluorine.

    2-[4-(2-Methylphenyl)-1-piperazinyl]quinoxaline: Contains a methyl group instead of fluorine.

    2-[4-(2-Bromophenyl)-1-piperazinyl]quinoxaline: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the coupling of piperazine derivatives with quinoxaline precursors. The synthesis can be optimized using various methodologies such as Buchwald–Hartwig cross-coupling reactions or other palladium-catalyzed processes, which enhance yield and purity.

Biological Activity Overview

The biological activities of this compound are multifaceted, encompassing:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains and fungi.
  • Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.
  • Antiviral Activity : Shows potential in inhibiting viral replication.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria
AntitumorIC50 values in the low micromolar range against several cancer cell lines
AntiviralInhibitory effects on chikungunya virus in vitro

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of antibiotic-resistant strains of bacteria, making it a promising candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values reported for various bacterial strains range from 0.24 to 1.9 μg/mL, indicating potent activity compared to standard antibiotics like norfloxacin and ciprofloxacin .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses notable cytotoxicity against several cancer cell lines, including HepG2 and Caco-2. The IC50 values vary from 0.29 to 0.90 μM, comparable to established chemotherapeutic agents such as doxorubicin . The mechanism of action appears to involve topoisomerase II inhibition and DNA intercalation, which are critical pathways for inducing apoptosis in cancer cells.

Antiviral Activity

The antiviral efficacy of this compound has been evaluated against chikungunya virus (CHIKV). The compound was found to be a potent inhibitor, with a selectivity index greater than 61, indicating a favorable safety profile alongside its antiviral activity . This suggests potential for further development as an antiviral therapeutic.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine and quinoxaline moieties significantly influence the biological activity of the compound. For instance:

  • Fluorine Substitution : The presence of a fluorine atom enhances the lipophilicity and bioavailability of the compound.
  • Piperazine Modifications : Altering substituents on the piperazine ring affects both antimicrobial and antitumor activities.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against Candida albicans strains overexpressing drug efflux pumps, showing potential as an antifungal agent .
  • Cancer Treatment : In vivo models showed significant tumor regression when treated with this compound, supporting its role as a candidate for further cancer therapy research .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4/c19-14-5-1-4-8-17(14)22-9-11-23(12-10-22)18-13-20-15-6-2-3-7-16(15)21-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGANJCDDDWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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